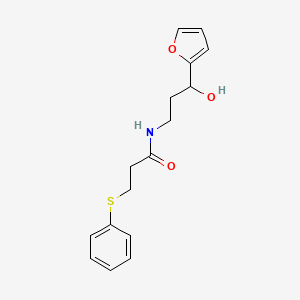
N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.
- Molecular Formula : C₁₆H₁₉NO₃S
- Molecular Weight : 305.39 g/mol
- CAS Number : 1421516-58-6
The compound features a furan ring, a hydroxypropyl group, and a phenylthio group, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Coupling Reactions : The furan derivative is reacted with a hydroxypropyl halide in the presence of a base to form an intermediate.
- Final Coupling : This intermediate is then reacted with a phenylthio compound to yield the final product.
Optimized reaction conditions are essential for achieving high yield and purity in both laboratory and industrial settings.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing furan rings have been noted for their antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or function .
Anticancer Potential
This compound has been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including:
- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Inhibition of Key Enzymes : The compound may interact with enzymes involved in cancer cell proliferation, such as topoisomerases .
The biological activity of this compound is hypothesized to involve:
- Interaction with Molecular Targets : The furan and phenylthio groups may engage with specific enzymes or receptors.
- Enhancement of Solubility and Bioavailability : The hydroxypropyl group improves the compound's solubility, facilitating better interaction with target molecules.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Future Directions
Continued research is necessary to fully elucidate the biological mechanisms at play and to explore the therapeutic potential of this compound in various disease models.
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-14(15-7-4-11-20-15)8-10-17-16(19)9-12-21-13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXHAIJNPIHNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














